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Compound of Interest

Compound Name: (+)-Atenolol

Cat. No.: B1678819 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystallographic structure of the

dextrorotatory enantiomer of atenolol, (+)-atenolol. While the primary research has been

conducted on its levorotatory counterpart, (S)-atenolol, the crystallographic data presented

here is directly applicable to (+)-atenolol, as enantiomers exhibit identical crystal packing and

unit cell parameters, differing only in their absolute stereochemistry.

Atenolol is a selective β1-adrenergic receptor antagonist widely used in the treatment of

cardiovascular diseases such as hypertension.[1] The pharmacological activity of atenolol

resides primarily in the (S)-enantiomer.[1] Understanding the three-dimensional structure of the

enantiomerically pure forms is crucial for comprehending its interaction with biological targets

and for the development of improved drug formulations.

Crystallographic Data of Homochiral Atenolol
The crystallographic data for homochiral atenolol has been determined by single-crystal X-ray

diffraction.[2] The crystals were obtained from an ethanol/water solution.[2] The structure of (S)-

atenolol was deposited in the Cambridge Crystallographic Data Centre (CCDC) with the

deposition number 602654.

Table 1: Crystal Data and Structure Refinement for (+)-Atenolol
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Parameter Value

Empirical Formula C₁₄H₂₂N₂O₃

Formula Weight 266.34 g/mol

Crystal System Monoclinic

Space Group C2

a (Å) 55.83

b (Å) 5.559

c (Å) 9.734

α (°) 90

β (°) 100.042

γ (°) 90

Volume (Å³) 2974.75

Z 8

Molecules per asymmetric unit 2

Data obtained for S-atenolol from Esteves de Castro et al., 2007 and is applicable to (+)-
atenolol.[2]

Experimental Protocols
The determination of the crystallographic structure of (+)-atenolol involves a multi-step

process, from crystal growth to data analysis and structure refinement.

1. Crystallization

High-quality single crystals of enantiomerically pure atenolol suitable for X-ray diffraction were

grown by the slow evaporation method.[2]

Materials:
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(+)-Atenolol

Ethanol (reagent grade)

Deionized water

Procedure:

A saturated solution of (+)-atenolol is prepared in a mixture of ethanol and water at room

temperature. The exact ratio of ethanol to water should be optimized to achieve a balance

between solubility and the rate of evaporation.

The solution is filtered to remove any particulate matter.

The filtered solution is placed in a loosely covered container to allow for slow evaporation

of the solvent.

The container is left undisturbed in a vibration-free environment at a constant temperature.

Over a period of several days to weeks, single crystals of suitable size and quality for X-

ray diffraction will form.

2. X-ray Diffraction Data Collection

A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray

diffractometer. Data is collected, typically at a low temperature to minimize thermal vibrations of

the atoms.

Instrumentation:

A four-circle single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g.,

Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

A low-temperature device (e.g., a cryostream) to maintain the crystal at a constant

temperature (typically 100-150 K).

Procedure:
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The crystal is mounted on the diffractometer and centered in the X-ray beam.

The unit cell parameters and the crystal orientation matrix are determined from a

preliminary set of diffraction images.

A full sphere of diffraction data is collected by rotating the crystal through a series of

angles, with each frame being exposed to the X-ray beam for a predetermined time.

The collected diffraction images are processed to integrate the intensities of the individual

reflections.

3. Structure Solution and Refinement

The collected diffraction data is used to solve and refine the crystal structure.

Software:

Software for data reduction and integration (e.g., CrysAlisPro, SAINT).

Software for structure solution (e.g., SHELXS, SIR).

Software for structure refinement (e.g., SHELXL, Olex2).

Procedure:

The integrated reflection intensities are corrected for various experimental factors, such as

Lorentz and polarization effects, and an absorption correction is applied.

The crystal structure is solved using direct methods or Patterson methods to obtain an

initial model of the atomic positions.

The structural model is refined against the experimental data using a least-squares

minimization procedure. This involves adjusting the atomic coordinates, displacement

parameters, and other relevant parameters to improve the agreement between the

observed and calculated structure factors.

The absolute configuration of the chiral molecule is determined, often by calculating the

Flack parameter.
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The final refined structure is validated using crystallographic software to check for

consistency and to ensure that it is chemically reasonable.

Visualizations
Experimental Workflow for Single-Crystal X-ray Crystallography
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Caption: Experimental workflow for determining the crystal structure of (+)-Atenolol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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